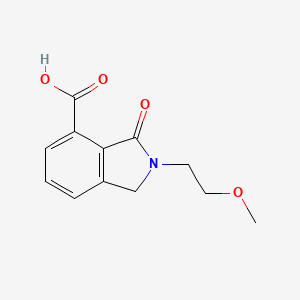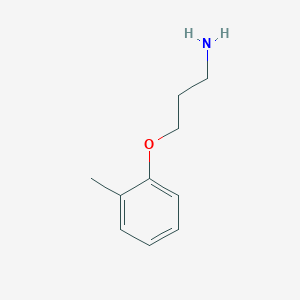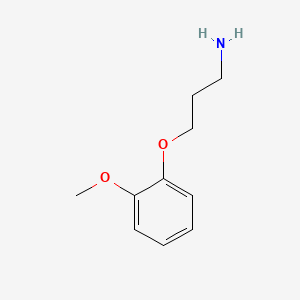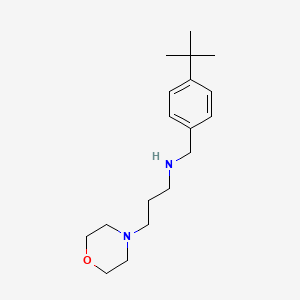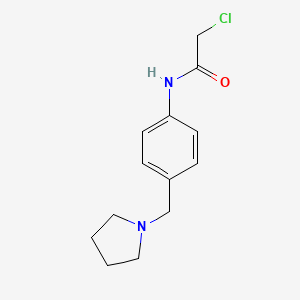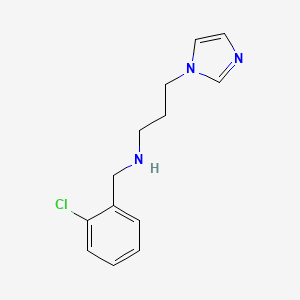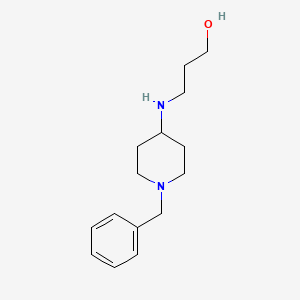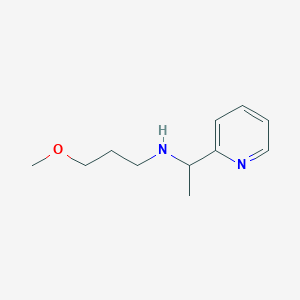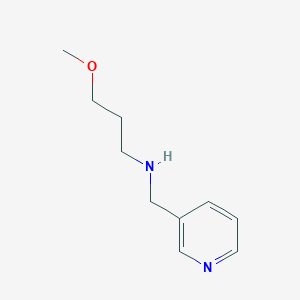![molecular formula C17H14ClNO B1306476 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one CAS No. 29883-11-2](/img/structure/B1306476.png)
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is a compound that has been synthesized and studied for its potential antioxidant activities . It is a derivative of 5H-dibenz[b,f]azepine, a common basic fused tricyclic amine .
Synthesis Analysis
The compound was synthesized by a base condensation reaction . The process involved N-acylation of 5H-dibenz[b,f]azepine to obtain 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one . A series of derivatives were also synthesized by coupling different amino acids .Molecular Structure Analysis
The molecular formula of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is C17H14ClNO . The average mass is 283.752 Da .Chemical Reactions Analysis
The synthesized compounds were evaluated for their potential antioxidant activities . The antioxidant activity was measured based on the inhibition of lipid peroxidation by β-carotene and linoleic acid assay, and inhibition of human low-density lipoprotein (LDL) oxidation assay .Physical And Chemical Properties Analysis
The compound is soluble in ethyl acetate . The melting point and other physical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Research
Field
Medicinal Chemistry Research
Summary
A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives were synthesized and evaluated for their potential antioxidant activities .
Methods
The derivatives were synthesized by base condensation reaction. 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one was obtained by N-acylation of 5H-dibenz[b,f]azepine .
Results
The antioxidant properties of the derivatives were evaluated by their inhibition of lipid peroxidation using the β-carotene-linoleic model system and inhibition of human LDL oxidation assay . Among the derivatives, compound 2d showed significant antioxidant activities followed by 2h, 2i, 2j, and 2k .
Antidepressant Synthesis
Field
Pharmaceutical Chemistry
Summary
The compound plays a crucial role in the synthesis of antidepressant molecules via metal-catalyzed reactions .
Methods
The synthesis of antidepressant molecules involves various metal-catalyzed steps. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
Results
The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Synthesis of Aminophenol Derivatives
Field
Organic Chemistry
Summary
3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one is used as a key intermediate in the synthesis of aminophenol derivatives .
Methods
The compound is synthesized from N-acylation of 5H-dibenz[b,f]azepine with 3-chloro propionylchloride in the presence of triethylamine as base .
Results
The synthesized aminophenol derivatives have potential applications in various fields, including pharmaceuticals and materials science .
Preparation of Rhodium Complexes
Field
Inorganic Chemistry
Summary
The compound is used as a starting material to synthesize olefinic multidentate ligand, which is used to prepare Rhodium (I) complexes .
Methods
The synthesis involves several steps, including the preparation of the olefinic multidentate ligand from 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one .
Results
Rhodium complexes have a wide range of applications, including catalysis, materials science, and medicinal chemistry .
Eigenschaften
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNQVXSSQUEJEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

